Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

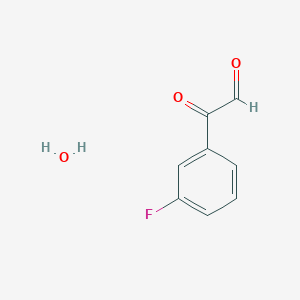

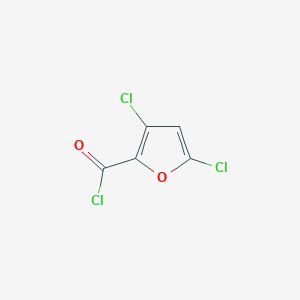

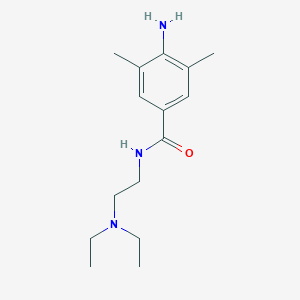

Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a chemical compound that has been synthesized and studied for its structural and chemical properties. This analysis covers aspects of its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

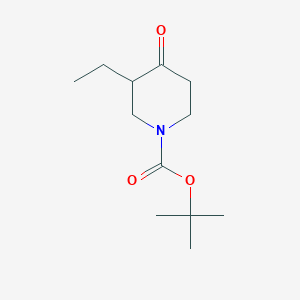

The synthesis of similar compounds involves various chemical reactions and processes. For instance, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was achieved by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate (Minga, 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using methods like X-ray diffraction. For example, the structure of ethyl 5-amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was characterized revealing its monoclinic crystal structure (李明 et al., 2005).

Chemical Reactions and Properties

Chemical reactions of similar compounds show varied results based on the reactants used. For instance, the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride led to different acetylated products (Kusakiewicz-Dawid et al., 2007).

Physical Properties Analysis

The physical properties like crystal structure, density, and molecular weight have been studied in similar compounds, offering insights into their solid-state characteristics.

Chemical Properties Analysis

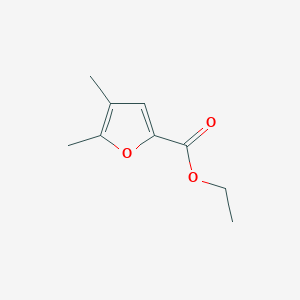

Chemical properties, such as reactivity and stability, are influenced by the molecular structure. For example, some pyrazole derivatives show fungicidal and plant growth regulation activities (Minga, 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

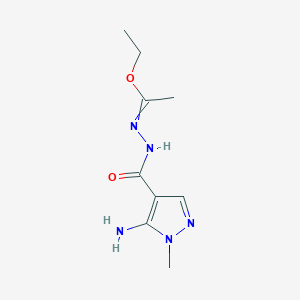

The synthesis of novel pyrazole derivatives, including Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate, has been a focus in the field of heterocyclic chemistry due to their potential in various applications. One method for synthesizing new pyrazolo[3,4-b]pyridine products involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process yields N-fused heterocycle products with good to excellent efficiencies, highlighting the compound's utility in generating structurally diverse heterocycles (Ghaedi et al., 2015).

Another significant aspect is the structural determination through crystallography, providing insights into the compound's molecular geometry. The synthesis and crystal structure of Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound closely related to Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate, have been detailed, revealing its potential in fungicidal and plant growth regulation activities (Minga, 2005).

Biological Activities

The exploration of biological activities is another critical application area. Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been developed, showing high potential as antimicrobial and anticancer agents. Among these compounds, some exhibited higher anticancer activity compared to reference drugs, illustrating the compound's significant therapeutic potential (Hafez et al., 2016).

Corrosion Inhibition

Moreover, pyrazole derivatives have been identified as effective corrosion inhibitors for metals, an application of considerable industrial relevance. The derivatives demonstrate high efficiency in protecting metal surfaces against corrosion, attributed to their ability to form stable adsorbed layers on metal surfaces. This property is crucial for extending the lifespan of metal components in various industrial applications (Dohare et al., 2017).

Eigenschaften

IUPAC Name |

ethyl (1E)-N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O2/c1-4-16-6(2)12-13-9(15)7-5-11-14(3)8(7)10/h5H,4,10H2,1-3H3,(H,13,15)/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBDLUGBWAFBBL-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NNC(=O)C1=C(N(N=C1)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/NC(=O)C1=C(N(N=C1)C)N)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)